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Compound of Interest

Compound Name: chromeno[3,4-b]pyridin-5-one

CAS No.: 65297-93-0

Cat. No.: B3055529

Get Quote

Executive Summary
The chromeno[3,4-b]pyridin-5-one scaffold (often classified under pyridocoumarins or

azaxanthones) represents a privileged tricyclic heterocycle fusing a coumarin (benzopyran-2-

one) core with a pyridine ring. Its planar, aromatic architecture mimics natural alkaloids (e.g.,

Lamellarin D, Santiagonamine), conferring intrinsic affinity for DNA intercalation and enzyme

active sites.

This guide analyzes the scaffold's medicinal chemistry, focusing on modulation of the A-ring

(electronic tuning), the Lactone bridge (H-bonding), and the Pyridine D-ring (solubility/target

specificity).

Chemical Architecture & Numbering
To understand the SAR, we must first define the regions of the scaffold.

Region A (Benzenoid Ring): The benzene ring of the original coumarin. Sites 7, 8, 9, 10 are

available for substitution.[1]
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Region B (Pyranone Core): Contains the lactone carbonyl (C5=O), a critical hydrogen-bond

acceptor.

Region C (Fused Pyridine): The newly formed ring. Sites 2, 3, and 4 are the primary vectors

for diversity.

SAR Visualization (DOT Diagram)
The following diagram maps the functional regions to their biological impact.
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Figure 1: Functional decomposition of the chromeno[3,4-b]pyridin-5-one scaffold highlighting

key SAR vectors.

Synthetic Accessibility & Protocol
Understanding the synthesis is prerequisite to designing derivatives. The two most robust

methods for accessing this scaffold are the Povarov Reaction (Aza-Diels-Alder) and DABCO-

catalyzed [3+3] Annulation.

Method A: Povarov Reaction (Multicomponent)
This method allows rapid library generation by varying the aniline and aldehyde components.

Reaction Type: Lewis-acid catalyzed multicomponent reaction (MCR).
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Reagents: 3-aminocoumarin, aromatic aldehyde, electron-rich alkene (or alkyne).

Mechanism: Formation of a Schiff base followed by [4+2] cycloaddition with the alkene.

Method B: DABCO-Catalyzed Annulation (Protocol)
This protocol is preferred for generating 2-substituted derivatives with high regiocontrol.

Protocol: Synthesis of 2-benzyl-5H-chromeno[3,4-b]pyridin-5-one

Reagents:

3-nitro-2H-chromene (1.0 equiv)

Benzyl allenoate (1.2 equiv)

DABCO (1,4-diazabicyclo[2.2.2]octane) (20 mol%)

Solvent: Toluene or THF.

Procedure:

Dissolve 3-nitro-2H-chromene in dry toluene (0.1 M) under

atmosphere.

Add DABCO followed by dropwise addition of benzyl allenoate.

Stir at 80°C for 4-6 hours. Monitor via TLC (Hexane:EtOAc 7:3).

Upon completion, evaporate solvent under reduced pressure.

Purification: Flash column chromatography (Silica gel, gradient 0-20% EtOAc in Hexane).

Yield: Typically 60-75%.[2]

Validation:

H NMR shows disappearance of the nitro-methine proton and appearance of pyridine
aromatic signals.
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Detailed SAR Analysis
The Intercalation Pharmacophore (Planarity)
The tricyclic system is predominantly planar. This feature is critical for DNA intercalation and

Topoisomerase I/II inhibition.

Observation: Disruption of planarity (e.g., by saturating the pyridine ring to a piperidine)

typically results in a >10-fold loss of cytotoxic potency.

Design Tip: Maintain aromaticity in rings A and C for oncology targets.

Ring A (Coumarin Benzenoid)
Substituents here modulate the electronic density of the core and affect metabolic clearance.

C8/C9 Positions:

Electron-Withdrawing Groups (EWG): Introduction of

or

at C8 often enhances antimicrobial and cytotoxic activity. This is attributed to increased
electrophilicity of the scaffold, facilitating covalent interactions or tighter binding in
hydrophobic pockets.

Electron-Donating Groups (EDG):

or

groups can improve water solubility but may introduce metabolic soft spots
(glucuronidation).

Ring C (Pyridine Substitutions)
This is the "warhead" vector for target specificity.

Position C2 (Adjacent to N): Large aryl or heteroaryl groups (e.g., 4-fluorophenyl, 2-thienyl)

here significantly improve
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values against breast cancer lines (MCF-7). This suggests a hydrophobic pocket in the target
protein (likely a kinase or tubulin binding site) that accommodates bulky groups.

Position C4: Substitution here is sterically sensitive. Small alkyl groups (Methyl, Ethyl) are

tolerated, but bulky groups often diminish activity due to steric clash with the C5-carbonyl

oxygen lone pairs.

Quantitative Activity Data (Anticancer)
Table 1: Cytotoxicity (

in

) of select derivatives against MCF-7 (Breast Cancer) and A549 (Lung Cancer).

Compoun
d ID

R1 (Ring
A)

R2
(Pyridine
C2)

R3
(Pyridine
C4)

MCF-7
IC50

A549
IC50

Notes

CP-1

(Base)
H H H >100 >100

Inactive

scaffold

CP-5 8-OMe Ph H 12.4 28.1
Improved

lipophilicity

CP-12 8-Cl 4-F-Ph Me 4.5 9.8

Best

balance of

EWG/Lipop

hilicity

CP-18 H 2-Thienyl H 15.2 30.5
Bioisostere

effect

Mechanism of Action (MOA) Pathway
The biological activity of chromeno[3,4-b]pyridin-5-ones is often multimodal. The primary

mechanisms identified in literature include Caspase-3 activation (apoptosis induction) and

Intercalation.
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Figure 2: Proposed signaling cascade induced by chromeno-pyridine derivatives leading to

apoptotic cell death.

Future Directions & Optimization
To evolve this scaffold from a "hit" to a "lead," researchers should focus on:

Solubility Optimization: The planar tricyclic core is highly lipophilic (

). Introducing basic amines (morpholine, piperazine) at the C2 position via a linker can
improve aqueous solubility and lysosomal trapping.

Scaffold Hopping: Replacing the lactone oxygen with nitrogen (lactam) to form 1,5-

naphthyridines could improve metabolic stability against plasma esterases.
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ADME Profiling: Early assessment of HERG channel inhibition is crucial, as many planar

fused pyridines carry cardiotoxicity risks.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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